molecular formula C14H21NO B263671 N-(4-isopropylphenyl)-2,2-dimethylpropanamide

N-(4-isopropylphenyl)-2,2-dimethylpropanamide

Cat. No. B263671
M. Wt: 219.32 g/mol
InChI Key: UTPMIUDAGOIYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2,2-dimethylpropanamide, commonly known as Lidocaine, is an amide-type local anesthetic. It is widely used as a pain reliever and anesthetic in various medical procedures. Lidocaine is a white crystalline powder that is soluble in water and alcohol. It is a member of the amino amide family of local anesthetics that work by blocking the sodium channels in the nerve cells, thereby preventing the transmission of pain signals to the brain.

Mechanism of Action

Lidocaine works by blocking the sodium channels in the nerve cells, thereby preventing the transmission of pain signals to the brain. Sodium channels are responsible for the depolarization of the cell membrane, which leads to the generation of action potentials. Lidocaine binds to the sodium channels in the open or inactivated state, thereby blocking the influx of sodium ions into the cell. This prevents the depolarization of the cell membrane and the generation of action potentials.
Biochemical and Physiological Effects:
Lidocaine has both biochemical and physiological effects. At low concentrations, Lidocaine blocks the sodium channels of sensory neurons, thereby reducing pain perception. At higher concentrations, Lidocaine can also block the sodium channels of motor neurons, leading to muscle weakness and paralysis. Lidocaine also has anti-inflammatory properties, which can reduce swelling and pain in inflamed tissues.

Advantages and Limitations for Lab Experiments

Lidocaine has several advantages as a tool for laboratory experiments. It is a potent and selective blocker of sodium channels, which makes it an ideal tool for studying the mechanisms of pain perception and the development of chronic pain conditions. Lidocaine is also easy to use and can be applied topically or injected directly into tissues. However, Lidocaine also has some limitations. It has a short half-life and can be rapidly metabolized by the liver, which can limit its effectiveness in long-term experiments. In addition, Lidocaine can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Lidocaine. One area of interest is the development of new analogs and derivatives of Lidocaine that have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the use of Lidocaine in combination with other drugs or therapies to enhance its pain-relieving effects. Finally, there is a need for more research on the long-term effects of Lidocaine on neuronal function and behavior, particularly in the context of chronic pain conditions.

Synthesis Methods

Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethyl-N-chloroacetanilide. This intermediate is then reacted with isopropylamine to form N-(4-isopropylphenyl)-2,2-dimethylpropanamide. The final product is purified by recrystallization from ethanol.

Scientific Research Applications

Lidocaine has numerous scientific research applications. It is widely used in electrophysiology experiments to block the action potentials of neurons and cardiac cells. Lidocaine is also used as a tool to study the mechanisms of pain perception and the development of chronic pain conditions such as neuropathic pain. In addition, Lidocaine is used in animal models to study the effects of anesthetics on the brain and behavior.

properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2,2-dimethyl-N-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C14H21NO/c1-10(2)11-6-8-12(9-7-11)15-13(16)14(3,4)5/h6-10H,1-5H3,(H,15,16)

InChI Key

UTPMIUDAGOIYCR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)(C)C

Origin of Product

United States

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